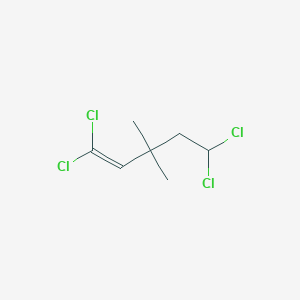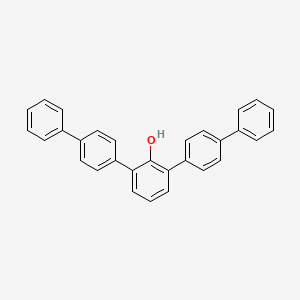
2,6-Bis(4-phenylphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-phenylphenyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes multiple aromatic rings, making it a subject of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-phenylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a phenol under basic conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .
Industrial Production Methods
On an industrial scale, the production of phenols often involves the oxidation of arylhydrosilanes or the hydroxylation of aryl halides using catalysts like palladium or nickel. These methods are efficient and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
2,6-Bis(4-phenylphenyl)phenol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols.
Electrophilic Substitution: The aromatic rings in the compound make it highly reactive towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions include quinones, nitrophenols, and halogenated phenols, which have various applications in chemical synthesis and industrial processes .
科学的研究の応用
2,6-Bis(4-phenylphenyl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Bis(4-phenylphenyl)phenol involves its interaction with cellular components at the molecular level. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases, which are enzymes that play a crucial role in the apoptotic process . Additionally, it can interact with various molecular targets, including DNA and proteins, leading to cell cycle arrest and inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): Commonly used in the production of plastics and resins.
Bisphenol S (BPS): Used as an alternative to BPA in various applications.
Bisphenol F (BPF): Another alternative to BPA, used in the production of epoxy resins.
Uniqueness
2,6-Bis(4-phenylphenyl)phenol is unique due to its complex structure, which includes multiple aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Unlike simpler phenols, this compound offers enhanced stability and reactivity, which are advantageous in various chemical processes .
特性
CAS番号 |
81979-65-9 |
|---|---|
分子式 |
C30H22O |
分子量 |
398.5 g/mol |
IUPAC名 |
2,6-bis(4-phenylphenyl)phenol |
InChI |
InChI=1S/C30H22O/c31-30-28(26-18-14-24(15-19-26)22-8-3-1-4-9-22)12-7-13-29(30)27-20-16-25(17-21-27)23-10-5-2-6-11-23/h1-21,31H |
InChIキー |
NIVRMVMOFUMBOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

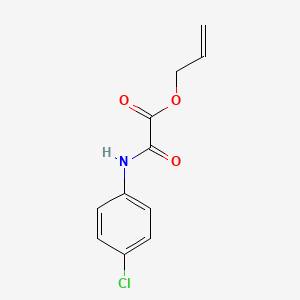
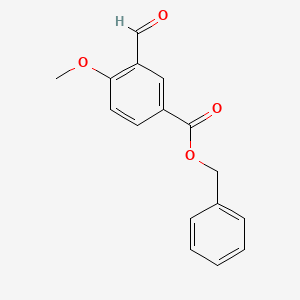
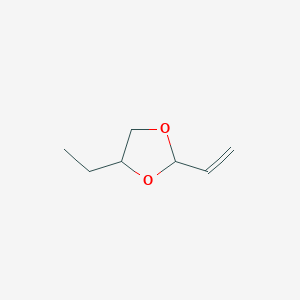
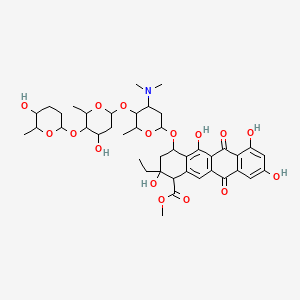
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)

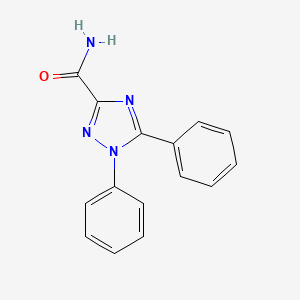
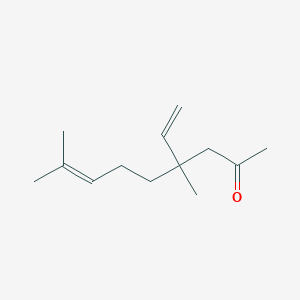
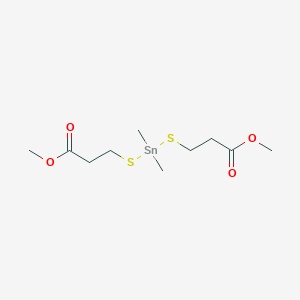
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
